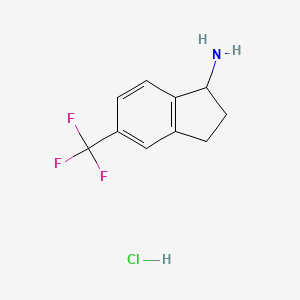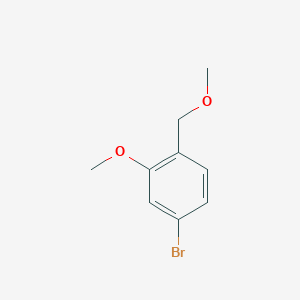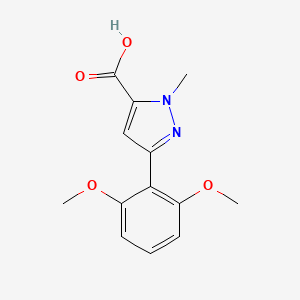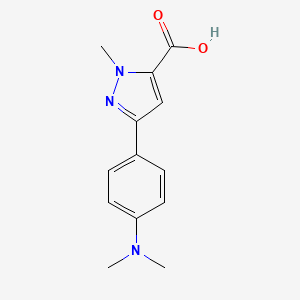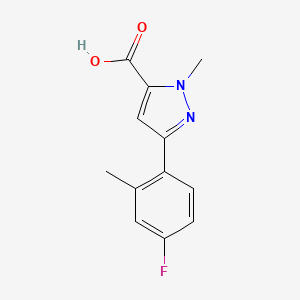
2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with alternating double and single bonds . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry known for its high electronegativity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and phenyl rings, as well as the trifluoromethyl and carboxylic acid groups . The presence of these groups would likely influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its electronegativity, while the carboxylic acid group could make it acidic .Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
Pyrazole derivatives have found significant applications in the agrochemical industry, particularly as pesticides . The trifluoromethyl group in the compound can potentially enhance the biological activity and increase the chemical or metabolic stability of agrochemicals. This makes it a valuable candidate for developing new pesticides with improved efficacy and safety profiles.
Medicinal Chemistry
In medicinal chemistry, pyrazole carboxylic acids serve as key intermediates in the synthesis of anti-inflammatory medications and antitumor drugs . The presence of the trifluoromethyl group may further contribute to the medicinal properties by increasing the lipophilicity and metabolic stability of potential pharmaceuticals.
Synthesis of Heterocyclic Compounds
The compound is a crucial intermediate in the synthesis of various heterocyclic compounds. These structures are core to many drugs and are extensively studied for their diverse pharmacological activities, including antibacterial, antifungal, and antiviral properties .
Development of Anesthetics
Trifluoromethyl groups have been utilized in the development of inhalation anesthetics due to their non-toxic and fast-acting properties . The compound could be explored for its potential applications in creating new anesthetic agents that are safer and more effective.
Crop Protection Products
Derivatives of trifluoromethylpyridine, which can be synthesized from compounds like the one , are used in the production of crop protection products. These derivatives are in high demand due to their effectiveness in protecting crops from pests .
Pharmaceutical Industry
The trifluoromethyl group is a common feature in many pharmaceuticals. It is known to enhance the biological activity of drugs and is a key structural motif in active pharmaceutical ingredients. The compound could be used to develop new drugs with improved efficacy and pharmacokinetics .
Veterinary Medicine
Similar to its applications in human medicine, the trifluoromethyl group is also used in veterinary products. The compound could lead to the development of new veterinary drugs that are more potent and have a longer duration of action .
Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is a growing field, with applications in agrochemical, pharmaceutical, and functional materials industries. The compound’s trifluoromethyl group makes it a valuable candidate for the synthesis of such chemicals, which are increasingly important in various technological applications .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to interact with a broad range of biological targets .
Mode of Action
It’s known that imidazole derivatives can show both acidic and basic properties due to the presence of two types of nitrogen atoms . This amphoteric nature might influence the interaction of the compound with its targets.
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Eigenschaften
IUPAC Name |
2-methyl-5-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-17-10(11(18)19)6-9(16-17)7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GANXIFBFJRWSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

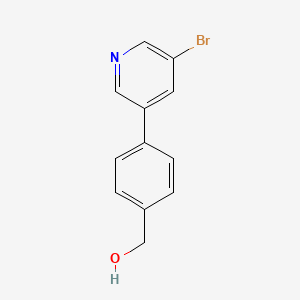

![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B6333304.png)

